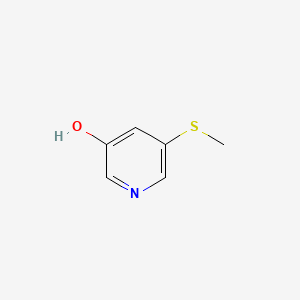
Ethyl 2-(2-acetyl-5-bromophenoxy)acetate
Vue d'ensemble
Description
Ethyl 2-(2-acetyl-5-bromophenoxy)acetate is an organic compound with the molecular formula C12H13BrO4 . It has a molecular weight of 301.13 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of Ethyl 2-(2-acetyl-5-bromophenoxy)acetate might involve acetoacetic ester synthesis . Acetoacetic ester (ethyl acetoacetate) is a useful molecule that can be used to make ketones and other molecules . The synthesis involves enolate formation, enolate alkylation, and decarboxylation .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-acetyl-5-bromophenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The exact structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC, etc.Physical And Chemical Properties Analysis
Ethyl 2-(2-acetyl-5-bromophenoxy)acetate is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Ethyl Acetate in Process Intensification
Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and in fragrances and flavors for consumer products. The review by Patil and Gnanasundaram (2020) discusses ethyl acetate's esterification process using different process intensification techniques, highlighting its advantages over traditional processes. Techniques such as reactive distillation and microwave reactive distillation show promise in overcoming chemical equilibrium limitations and reducing energy consumption (Patil & Gnanasundaram, 2020).
Novel Brominated Flame Retardants
The study by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments. This study underscores the importance of research into the occurrence, environmental fate, and toxicity of NBFRs, among which ethyl 2-(2-acetyl-5-bromophenoxy)acetate could be relevant if used as a flame retardant or if it shares similar brominated structures (Zuiderveen, Slootweg, & de Boer, 2020).
Biodegradation and Fate of Ethyl tert-Butyl Ether
Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, focusing on microorganisms capable of degrading ETBE. This review provides insight into the environmental impact and degradation pathways of ether compounds, which could be relevant for understanding the environmental behavior of ethyl 2-(2-acetyl-5-bromophenoxy)acetate (Thornton et al., 2020).
Liquid Organic Hydrogen Carriers
Santacesaria et al. (2023) discuss the use of ethyl acetate in a liquid organic hydrogen carrier (LOHC) cycle, highlighting its potential for hydrogen storage and transportation. This review emphasizes the advantages of using bioethanol and ethyl acetate in LOHC processes, including their green and renewable nature (Santacesaria et al., 2023).
Propriétés
IUPAC Name |
ethyl 2-(2-acetyl-5-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-6-9(13)4-5-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUVXOSOXJYRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-acetyl-5-bromophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




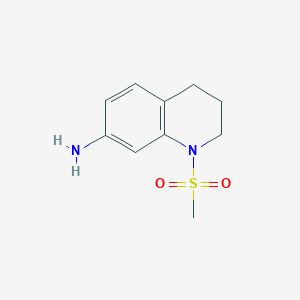
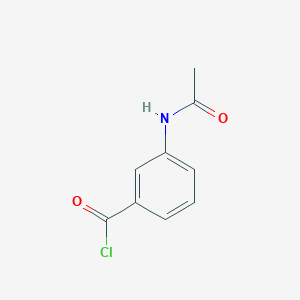

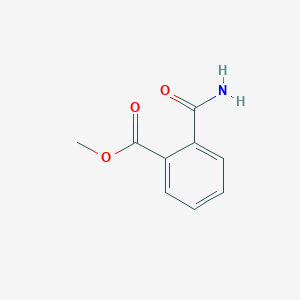


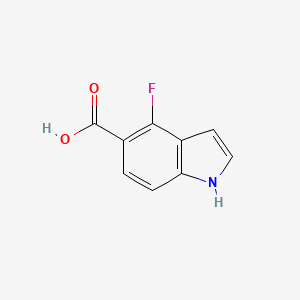
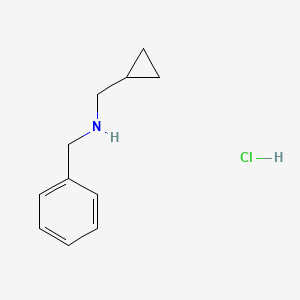


![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)
